

# Spectroscopic Analysis of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide

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## Compound of Interest

Compound Name: *Lithium tri-tert-butoxyaluminum hydride*

Cat. No.: B8793992

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## Abstract

**Lithium tri-tert-butoxyaluminum hydride** ( $\text{LiAlH}(\text{Ot-Bu})_3$ ), a sterically hindered and mild reducing agent, is a critical reagent in modern organic synthesis, valued for its selectivity in the reduction of aldehydes, ketones, and acid chlorides. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared) for this compound. While specific, experimentally determined peak data is not readily available in public spectral databases, this document outlines the expected spectral features based on the molecular structure and provides detailed experimental protocols for obtaining and synthesizing the compound. This guide is intended to be a valuable resource for researchers utilizing this reagent in their synthetic endeavors.

## Introduction

**Lithium tri-tert-butoxyaluminum hydride** is a derivative of lithium aluminum hydride ( $\text{LiAlH}_4$ ) where three of the hydride ions have been replaced by bulky tert-butoxy groups. This structural modification significantly tempers the reactivity of the reagent, rendering it a more selective reducing agent than its parent compound. It is particularly useful for the partial reduction of acid chlorides to aldehydes, a transformation that is often difficult to achieve with more powerful reducing agents. A thorough understanding of its spectroscopic properties is essential for its proper identification, purity assessment, and for monitoring reactions in which it is employed.

# Spectroscopic Data

Precise, experimentally verified spectroscopic data for **lithium tri-tert-butoxyaluminum hydride** is not consistently reported in publicly accessible databases and literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the expected spectral characteristics can be predicted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **lithium tri-tert-butoxyaluminum hydride** is expected to be relatively simple, dominated by the signal from the protons of the three tert-butoxy groups.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Lithium tri-tert-butoxyaluminum hydride**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~1.3	Singlet	27H	$\text{C}(\text{CH}_3)_3$
Broad signal	Singlet	1H	Al-H

Note: The chemical shift of the aluminum-bound hydride (Al-H) can be broad and may vary depending on the solvent and concentration. It is often a low-intensity signal.

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum is also expected to show two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Lithium tri-tert-butoxyaluminum hydride**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~68	$\text{C}(\text{CH}_3)_3$
~31	$\text{C}(\text{CH}_3)_3$

## Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the vibrational modes of the molecule's functional groups. A key feature to look for is the Al-H stretching frequency.

Table 3: Predicted IR Absorption Data for **Lithium tri-tert-butoxyaluminum hydride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (asymmetric, CH <sub>3</sub> )
~2870	Strong	C-H stretch (symmetric, CH <sub>3</sub> )
~1700 - 1800	Strong, Sharp	Al-H stretch
~1365	Strong	C-H bend (CH <sub>3</sub> )
~1200	Strong	C-O stretch

Note: The Al-H stretching frequency is a characteristic absorption and its presence is a strong indicator of the compound's identity.

## Experimental Protocols

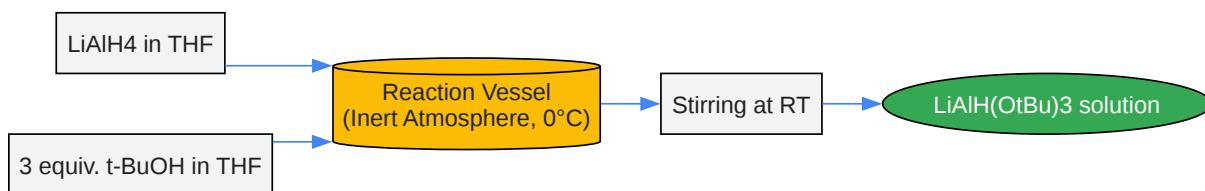
### Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

**Lithium tri-tert-butoxyaluminum hydride** can be prepared by the reaction of lithium aluminum hydride with three equivalents of tert-butanol in a suitable ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

#### Procedure:

- A solution of lithium aluminum hydride in anhydrous THF is placed in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- The solution is cooled in an ice bath.

- A solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- The resulting solution of **lithium tri-tert-butoxyaluminum hydride** can be used directly or the solvent can be removed under reduced pressure to yield the solid product.



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**Caption:** Synthesis of **Lithium tri-tert-butoxyaluminum hydride**.

## Spectroscopic Analysis

### 3.2.1. NMR Spectroscopy

#### Sample Preparation:

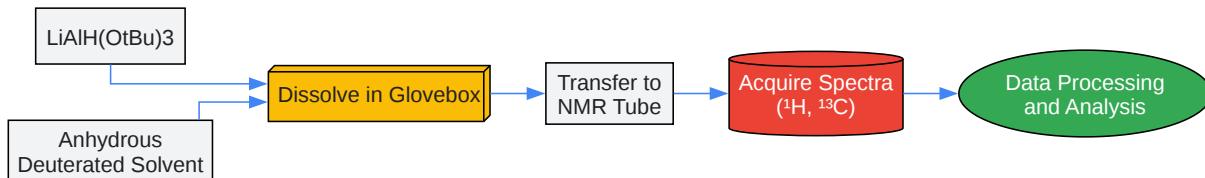
Due to the reactivity of **lithium tri-tert-butoxyaluminum hydride** with moisture and protic solvents, all sample preparation must be conducted under an inert atmosphere in a glovebox.

- An appropriate amount of the compound is dissolved in a deuterated, anhydrous aprotic solvent (e.g., THF-d<sub>8</sub>, C<sub>6</sub>D<sub>6</sub>).
- The solution is transferred to a dry NMR tube, which is then sealed with a cap and parafilm.

#### Data Acquisition:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a standard NMR spectrometer.

- The chemical shifts are referenced to the residual solvent peak.



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**Caption:** Workflow for NMR analysis.

### 3.2.2. IR Spectroscopy

#### Sample Preparation:

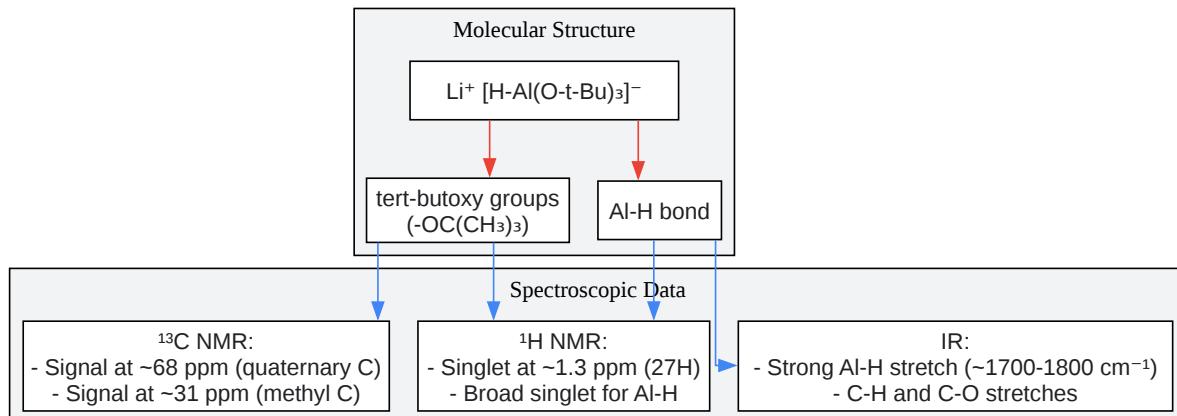
- Solid State (KBr Pellet): In a glovebox, a small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Solution State: A solution of the compound in a dry, IR-transparent solvent (e.g., anhydrous THF) is prepared in a glovebox and placed in a sealed liquid IR cell.

#### Data Acquisition:

- A background spectrum of the empty spectrometer (or the solvent) is recorded.
- The sample is placed in the spectrometer and the IR spectrum is acquired.

## Logical Relationship of Spectroscopic Data to Molecular Structure

The spectroscopic data directly correlates with the structure of **lithium tri-tert-butoxyaluminum hydride**.



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**Caption:** Correlation of structure and spectra.

## Conclusion

While a definitive, publicly archived set of spectroscopic data for **lithium tri-tert-butoxyaluminum hydride** remains elusive, this guide provides a robust framework for its characterization. The predicted NMR and IR spectral features, in conjunction with the detailed experimental protocols, offer researchers the necessary tools to confidently synthesize, identify, and utilize this important selective reducing agent in their work. The provided workflows and diagrams serve to clarify the experimental processes and the logical connections between the compound's structure and its spectral output.

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